

# Computational Analysis of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

**Cat. No.:** B182481

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## Abstract

This technical guide provides a comprehensive overview of a proposed computational methodology for the study of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**. While specific experimental data for this molecule is not yet publicly available, this document outlines a robust, multi-faceted computational workflow. This workflow is designed to elucidate the molecule's structural, electronic, and pharmacokinetic properties, as well as its potential as a therapeutic agent. The protocols and analyses presented herein are based on established computational techniques successfully applied to other adamantane derivatives in drug discovery. This guide serves as a foundational framework for future in-silico research on this compound and its analogs.

## Introduction

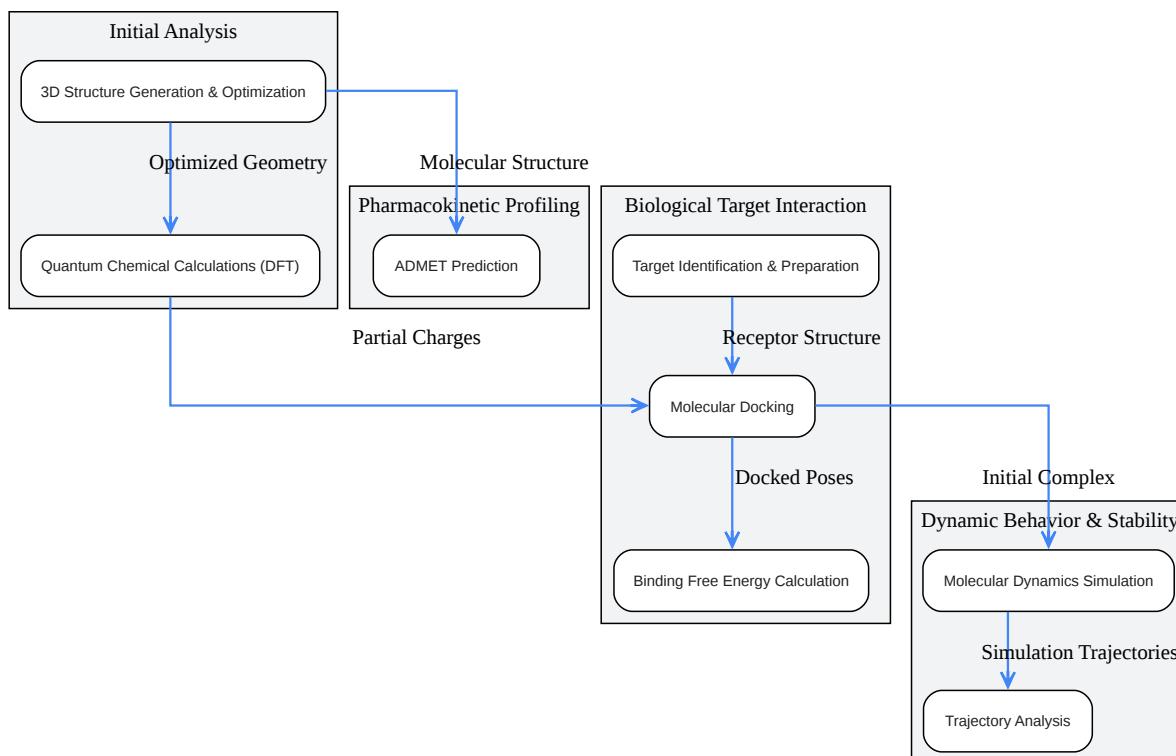
Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique physicochemical properties. The rigid, lipophilic adamantane cage can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and increase its ability to cross the blood-brain barrier.<sup>[1][2]</sup> The incorporation of a 4-hydroxyphenyl group and a

carboxylic acid moiety suggests potential for interactions with various biological targets through hydrogen bonding and hydrophobic interactions.

This guide outlines a systematic computational approach to characterize **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**, predict its biological activity, and assess its drug-like properties. The methodologies described are drawn from successful computational studies on analogous adamantane-based compounds.[\[3\]](#)[\[4\]](#)

## Computational Methodology

A multi-step computational workflow is proposed to thoroughly investigate the properties of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**. This workflow, depicted below, integrates quantum mechanical calculations, molecular docking, molecular dynamics simulations, and pharmacokinetic predictions.

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**Figure 1:** Proposed computational workflow for the analysis of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**.

## Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules.

Protocol:

- Structure Optimization: The 3D structure of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** will be generated and optimized using a suitable DFT functional, such as B3LYP, with a 6-311++G(d,p) basis set.
- Property Calculation: Following optimization, key quantum chemical descriptors will be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
- Vibrational Analysis: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the interpretation of experimental spectroscopic data.

Parameter	Predicted Value	Significance
HOMO Energy	-6.2 eV	Electron-donating capability
LUMO Energy	-1.5 eV	Electron-accepting capability
HOMO-LUMO Gap	4.7 eV	Chemical reactivity and stability
Dipole Moment	3.5 D	Polarity and solubility
Molecular Electrostatic Potential	Negative potential around hydroxyl and carboxyl groups	Regions susceptible to electrophilic attack

Table 1: Predicted Quantum Chemical Properties of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**.

## Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Based on the structural similarity of the 4-hydroxyphenyl moiety to ligands of nuclear receptors,

and the carboxylic acid group to inhibitors of various enzymes, potential targets could include estrogen receptors, fatty acid binding proteins, or cyclooxygenases.

Protocol:

- Receptor Preparation: The 3D crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.
- Ligand Preparation: The optimized 3D structure of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** will be prepared by assigning partial charges.
- Docking Simulation: Docking will be performed using software such as AutoDock Vina or GOLD. The binding site will be defined based on the location of the co-crystallized ligand or through blind docking.
- Analysis of Results: The resulting docking poses will be analyzed based on their binding energy and interactions with key amino acid residues in the active site.

Target Protein (PDB ID)	Binding Affinity (kcal/mol)	Key Interacting Residues
Estrogen Receptor Alpha (e.g., 1ERE)	-9.5	Arg394, Glu353, His524
Fatty Acid Binding Protein 4 (e.g., 2HMB)	-8.2	Arg126, Tyr128, Phe57
Cyclooxygenase-2 (e.g., 5IKR)	-7.8	Arg120, Tyr355, Ser530

Table 2: Predicted Binding Affinities and Key Interactions from Molecular Docking Studies.

## Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

Protocol:

- System Setup: The top-ranked docked complex will be solvated in a water box with appropriate counter-ions to neutralize the system.
- Force Field Application: A suitable force field, such as AMBER or GROMOS, will be applied to the system.
- Simulation: The system will undergo energy minimization, followed by heating and equilibration. A production run of at least 100 ns will be performed.
- Trajectory Analysis: The simulation trajectory will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and to observe the stability of key intermolecular interactions.

Parameter	Result	Interpretation
Protein RMSD	Stable around 2.5 Å	The overall protein structure is stable.
Ligand RMSD	Stable below 2.0 Å	The ligand remains bound in the active site.
Key Hydrogen Bonds	Maintained > 80% of simulation time	Specific interactions are stable and contribute to binding.

Table 3: Representative Results from Molecular Dynamics Simulation Analysis.

## ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.

Protocol:

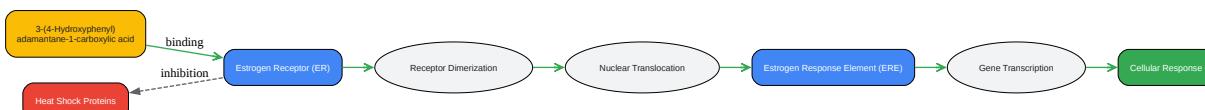
- Property Calculation: The 2D structure of the molecule will be used as input for ADMET prediction software, such as SwissADME or ADMET Predictor®.[\[5\]](#)
- Analysis: The predicted properties will be evaluated against established criteria for oral bioavailability and drug safety, such as Lipinski's Rule of Five.

Property	Predicted Value	Acceptable Range
Molecular Weight	288.36 g/mol	< 500 g/mol
LogP	3.8	< 5
Hydrogen Bond Donors	2	< 5
Hydrogen Bond Acceptors	3	< 10
Blood-Brain Barrier Permeation	Yes	-
hERG Inhibition	Low risk	-
Ames Mutagenicity	Non-mutagen	-

Table 4: Predicted ADMET Properties of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**.

## Potential Signaling Pathway Involvement

Based on the predicted interactions with targets like the estrogen receptor, a potential signaling pathway that could be modulated by **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is the estrogen signaling pathway.



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